molecular formula C24H25NO2S3 B11185917 (4-tert-butylphenyl)(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(4-tert-butylphenyl)(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11185917
M. Wt: 455.7 g/mol
InChI Key: XAFVHBPLCWFFMW-UHFFFAOYSA-N
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Description

(4-tert-butylphenyl)(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butylphenyl)(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves multiple steps, typically starting with the preparation of the core quinoline structure. This is followed by the introduction of the thioxo group and the tert-butylphenyl and methoxy substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4-tert-butylphenyl)(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline ring or the thioxo group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-tert-butylphenyl)(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4-tert-butylphenyl)(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-butylphenyl)(6-methoxy-4,4-dimethyl-1-oxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
  • (4-tert-butylphenyl)(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Uniqueness

What sets (4-tert-butylphenyl)(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone apart from similar compounds is its specific combination of functional groups and the resulting chemical reactivity. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H25NO2S3

Molecular Weight

455.7 g/mol

IUPAC Name

(4-tert-butylphenyl)-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C24H25NO2S3/c1-23(2,3)15-12-10-14(11-13-15)21(26)25-19-16(8-7-9-17(19)27-6)18-20(24(25,4)5)29-30-22(18)28/h7-13H,1-6H3

InChI Key

XAFVHBPLCWFFMW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)C(C)(C)C)C(=CC=C3)OC)C(=S)SS2)C

Origin of Product

United States

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